molecular formula C17H24N2O4 B6619556 Des-Hexane Eliglustat CAS No. 2219353-50-9

Des-Hexane Eliglustat

Cat. No.: B6619556
CAS No.: 2219353-50-9
M. Wt: 320.4 g/mol
InChI Key: PDNNLYAJVVWYCL-RHSMWYFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Des-Hexane Eliglustat is a synthetic compound primarily used in the treatment of Gaucher disease, a genetic disorder characterized by the accumulation of glucosylceramide in various organs. This compound functions as a glucosylceramide synthase inhibitor, reducing the synthesis of glucosylceramide and thereby alleviating the symptoms of Gaucher disease .

Preparation Methods

The synthesis of Des-Hexane Eliglustat involves several key steps. One notable method starts with 1,4-benzodioxan-6-carbaldehyde, which undergoes Sharpless asymmetric dihydroxylation followed by diastereoselective amination using chlorosulfonyl isocyanate. This reaction sequence yields the desired 1,2-amino alcohol intermediate . The industrial production of this compound typically involves optimizing these reactions to achieve high yields and purity .

Chemical Reactions Analysis

Des-Hexane Eliglustat undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium cyanide.

    Amination: The diastereoselective amination using chlorosulfonyl isocyanate is a key step in its synthesis.

Scientific Research Applications

Des-Hexane Eliglustat has a wide range of applications in scientific research:

Mechanism of Action

Des-Hexane Eliglustat exerts its effects by inhibiting the enzyme glucosylceramide synthase, which is responsible for the synthesis of glucosylceramide. By reducing the production of glucosylceramide, the compound prevents its accumulation in cells, thereby alleviating the symptoms of Gaucher disease. The molecular targets and pathways involved include the inhibition of glucosylceramide synthase and the subsequent reduction in glucosylceramide levels .

Comparison with Similar Compounds

Des-Hexane Eliglustat is unique compared to other glucosylceramide synthase inhibitors due to its specific structure and mechanism of action. Similar compounds include:

This compound stands out due to its oral administration route and its ability to be used in patients with different metabolic profiles .

Properties

IUPAC Name

N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-12(20)18-14(11-19-6-2-3-7-19)17(21)13-4-5-15-16(10-13)23-9-8-22-15/h4-5,10,14,17,21H,2-3,6-9,11H2,1H3,(H,18,20)/t14-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNNLYAJVVWYCL-RHSMWYFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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